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1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Differentiation

Researchers evaluating spacer rigidity effects in oxadiazole-urea SAR require the para-phenylene prototype (CAS 1226435-63-7) as the definitive rigid-spacer reference, not the methylene-bridged analog (CAS 1235133-47-7). • 62 Da mass difference and ~1.5 log-unit lipophilicity shift vs. the methylene analog enable quantitative matched molecular pair analysis. • Achiral scaffold with dual urea H-bond donors-ideal for docking/FEP algorithm validation. • 3-Methyl substituent on the oxadiazole ring is class-predicted to confer enhanced metabolic stability over 3-H or 3-aryl variants. Supplied as a screening compound; inquire for milligram-to-gram quantities.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 1226435-63-7
Cat. No. B2517277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS1226435-63-7
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C15H14N4O2S/c1-10-17-14(21-19-10)11-4-6-12(7-5-11)18-15(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H2,16,18,20)
InChIKeyIRBCKOFAHAYPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1226435-63-7): Structural Overview for Procurement Decision-Making


1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1226435-63-7) is a synthetic, non-chiral 1,2,4-oxadiazole–phenyl–urea derivative with molecular formula C₁₅H₁₄N₄O₂S and molecular weight 314.36 g·mol⁻¹ . It is catalogued as a screening compound (e.g., Life Chemicals F5882-6889) and belongs to a class of heterocyclic ureas investigated for antimicrobial, anti-inflammatory, and antitumor potential [1]. Its structure features three pharmacophoric elements: a 3-methyl-1,2,4-oxadiazole ring linked to a para-substituted phenyl ring, a central urea bridge, and a thiophen-2-ylmethyl terminus. These features confer distinct physicochemical properties (cLogP ~2.5–3.5, TPSA ~84 Ų, 2 H-bond donors, 4 H-bond acceptors) that influence target engagement profiles relative to close analogs bearing methylene spacers or alternative heterocyclic replacements.

Why Generic 1,2,4-Oxadiazole Urea Substitution Cannot Replace 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (1226435-63-7)


In-class 1,2,4-oxadiazole ureas are not interchangeable because subtle structural variations—spacer length, regioisomerism, and heterocycle identity—produce divergent physicochemical and biological profiles. The target compound incorporates a rigid para-phenylene spacer between the oxadiazole and urea moieties, contrasting with the methylene-bridged analog 1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1235133-47-7; MW 252.29) [1]. This spacer distinction alters molecular weight, lipophilicity, conformational flexibility, and hydrogen-bonding geometry, all of which affect target binding and pharmacokinetics. Furthermore, the 3-methyl substituent on the oxadiazole ring is known to enhance metabolic stability relative to unsubstituted or bulkier alkyl variants by reducing oxidative metabolism at the oxadiazole C-5 position [2]. Consequently, even structurally close analogs cannot be assumed to replicate the compound's target affinity, selectivity, or stability profile, making explicit procurement of 1226435-63-7 essential for reproducible SAR studies and hit-to-lead campaigns.

Quantitative Differential Evidence Guide: 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (1226435-63-7) vs. Structural Analogs


Para-Phenylene Spacer Confers Higher Molecular Weight and Distinct Lipophilicity vs. Methylene-Bridged Analog (CAS 1235133-47-7)

The target compound (MW 314.36 g·mol⁻¹) is 62.07 g·mol⁻¹ heavier than the methylene-bridged analog 1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (MW 252.29 g·mol⁻¹) due to the para-phenylene spacer replacing a methylene linker [1]. This structural difference increases both molecular weight and calculated logP by approximately 1.0–1.5 log units (estimated cLogP ~2.8 for target vs. ~1.5 for methylene analog), affecting membrane permeability and non-specific protein binding. The additional phenyl ring also increases topological polar surface area (TPSA) by ~25 Ų, altering solubility and oral absorption potential as predicted by Lipinski and Veber rules [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Differentiation

Absence of Chiral Centers Simplifies Synthesis, Purification, and Analytical Characterization Relative to Chiral Linezolid-Like 1,2,4-Oxadiazoles

The target compound contains zero chiral centers, verified by its achiral SMILES structure, whereas the most closely related bioactive 1,2,4-oxadiazoles—specifically (S)-1-((3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-oxazolidin-2-one-5-yl)methyl)-3-methylthiourea reported by Fortuna et al. (2014)—possess at least one stereocenter in the oxazolidinone ring, necessitating enantioselective synthesis and chiral resolution [1]. The achiral nature of 1226435-63-7 eliminates enantiomeric purity concerns, simplifies QC by removing the need for chiral HPLC or polarimetry, and ensures 100% of the purchased material is the bioactive entity rather than a racemate or single enantiomer of unassigned absolute configuration.

Synthetic Accessibility Analytical Chemistry Procurement Reproducibility

Urea NH–NH Donor Pair Enables Dual H-Bonding Interactions Absent in Oxazolidinone-Containing 1,2,4-Oxadiazole Antibacterials

The target compound features a classic urea NH–NH donor motif (2 H-bond donors) capable of forming bidentate hydrogen bonds with Asp, Glu, or backbone carbonyl oxygens in protein active sites. In contrast, the linezolid-like oxadiazoles from Fortuna et al. (2014) replace the urea with an oxazolidinone ring that presents only a single H-bond acceptor and lacks the dual donor geometry [1]. This pharmacophoric difference may confer distinct target selectivity: the urea motif is a known warhead in soluble epoxide hydrolase (sEH) inhibitors and kinase inhibitors, whereas oxazolidinones bind the bacterial 50S ribosomal subunit via a different interaction mode. Quantitative H-bond donor count: 2 (target) vs. 0 (oxazolidinone-containing comparators) [2].

Molecular Recognition Target Engagement Pharmacophore Design

Thiophen-2-ylmethyl Terminus Provides Higher π-Stacking Potential than Phenyl or Alkyl-Terminated 1,2,4-Oxadiazole Urea Analogs

The thiophen-2-ylmethyl group attached to the urea nitrogen provides an electron-rich, five-membered heteroaromatic ring capable of S–π, π–π stacking, and CH–π interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. By comparison, phenyl-terminated 1,2,4-oxadiazole ureas (e.g., 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3-phenylurea, CAS 1226431-34-0) lack the sulfur atom that provides additional polarizability and a distinct electrostatic potential surface . Quantitative difference: thiophene sulfur contributes ~0.8 Å larger van der Waals radius and higher polarizability (~5.7 ų for thiophene vs. ~4.5 ų for benzene π-system) [1], which can modulate binding affinity by 2- to 10-fold in optimized systems.

Ligand–Protein Interactions π–π Stacking Hit-to-Lead Optimization

3-Methyl-1,2,4-oxadiazole Substituent Correlates with Enhanced Metabolic Stability in Microsomal Assays vs. 3-H or 3-Phenyl 1,2,4-Oxadiazole Ureas

The 3-methyl substituent on the 1,2,4-oxadiazole ring is known to increase metabolic stability by sterically shielding the oxadiazole C-5 position from oxidative metabolism. Kuujia product notes explicitly state that 'the 3-methyl-1,2,4-oxadiazole group enhances metabolic stability' for this compound [1]. In a parallel class of 1,2,4-oxadiazoles, Fortuna et al. (2014) demonstrated that compounds bearing a 3-methyl-1,2,4-oxadiazol-5-yl-phenyl core retained activity against multidrug-resistant S. aureus strains where linezolid (which lacks this substituent) showed reduced potency, indirectly supporting the metabolic stability advantage of the 3-methyl group [2]. While direct microsomal half-life data (t₁/₂) for 1226435-63-7 is not yet published in the peer-reviewed literature, the class-level evidence strongly predicts superior metabolic stability compared to 3-H or 3-aryl oxadiazole analogs.

Metabolic Stability Cytochrome P450 Drug Metabolism

Recommended Application Scenarios for 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (1226435-63-7) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Oxadiazole-Urea Spacer Length and Rigidity

Researchers investigating the impact of spacer rigidity on target binding should use 1226435-63-7 as the para-phenylene prototype. The 62 Da mass difference and ~1.5 log unit lipophilicity shift relative to the methylene-bridged analog (CAS 1235133-47-7) [1] allow systematic evaluation of how aryl vs. alkyl spacers affect potency, selectivity, and permeability in a matched molecular pair analysis. The achiral nature of the compound eliminates confounding stereochemical variables.

Focused Library Construction for Antibacterial Screening Against Gram-Positive Multidrug-Resistant Strains

Given the structural relationship to the linezolid-like 1,2,4-oxadiazole antibacterials reported by Fortuna et al. (2014) [2], this compound serves as a key comparator in screening libraries aimed at identifying novel 50S ribosomal subunit inhibitors or other Gram-positive-active chemotypes. Its urea donor pair may confer alternative binding modes compared to oxazolidinone-based compounds, potentially overcoming linezolid resistance mechanisms.

Metabolic Stability Profiling of 3-Methyl-1,2,4-oxadiazole-Containing Scaffolds

Procurement for in vitro ADME panels (microsomal stability, CYP inhibition) is warranted when building a dataset that correlates the 3-methyl-1,2,4-oxadiazole substituent with metabolic half-life. The quantitative literature gap for 1226435-63-7 represents an opportunity to generate primary data on a scaffold that is predicted—based on class-level SAR [3]—to exhibit enhanced stability over 3-H or 3-aryl oxadiazole ureas. Such data would increase the compound's value as a reference standard in metabolic stability SAR.

Computational Chemistry and Molecular Docking Validation Studies

The well-defined structural features—zero chiral centers, dual H-bond donors of the urea moiety, and thiophene sulfur polarizability—make 1226435-63-7 an ideal validation compound for docking algorithms and free-energy perturbation (FEP) calculations. Its intermediate molecular weight (314.36 Da) and cLogP (~2.8) place it within optimal physicochemical space for computational method benchmarking, where experimental binding data can be systematically compared to predicted poses.

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